molecular formula C11H18N4O8 B13690503 (2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid

(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Cat. No.: B13690503
M. Wt: 334.28 g/mol
InChI Key: ZQEYNHOXMPPCHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-N3-Neu5Ac typically involves the introduction of an azido group at the C-9 position of Neu5Ac. One common method includes the use of N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) as starting materials. The reaction proceeds through the intermediates N-acetylmannosamine 6-phosphate (ManNAc-6-P) and N-acetylneuraminate 9-phosphate, catalyzed by Neu5Ac-9-P synthase . The azido group is then introduced using azidotrimethylsilane (TMS-N3) under mild conditions .

Industrial Production Methods

Industrial production of 9-N3-Neu5Ac can be achieved through a chemoenzymatic approach. This involves the use of recombinant enzymes to catalyze the conversion of ManNAc and PEP to Neu5Ac, followed by chemical modification to introduce the azido group. This method is advantageous due to its high yield and specificity .

Mechanism of Action

The mechanism of action of 9-N3-Neu5Ac involves its incorporation into glycoproteins and glycolipids, where it can modulate cell surface interactions and signaling pathways. The azido group allows for bioorthogonal labeling and tracking of sialylated molecules in biological systems . This enables the study of sialic acid-mediated processes, such as viral entry and immune evasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-N3-Neu5Ac is unique due to the presence of the azido group, which allows for specific bioorthogonal reactions. This makes it a valuable tool for studying sialic acid biology and developing therapeutic applications .

Properties

Molecular Formula

C11H18N4O8

Molecular Weight

334.28 g/mol

IUPAC Name

5-acetamido-6-(3-azido-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H18N4O8/c1-4(16)14-7-5(17)2-11(22,10(20)21)23-9(7)8(19)6(18)3-13-15-12/h5-9,17-19,22H,2-3H2,1H3,(H,14,16)(H,20,21)

InChI Key

ZQEYNHOXMPPCHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O

Origin of Product

United States

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